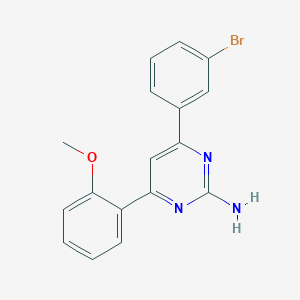
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-BP-6-MPP, is a heterocyclic compound belonging to the pyrimidin-2-amine class of compounds. It is a synthetic compound with a wide range of potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is believed to interact with various proteins in the body, including enzymes, receptors, and transporters. The exact mechanism of action is not fully understood, but it is believed to alter the activity of certain proteins, resulting in changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. It has also been shown to modulate the activity of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable, making it suitable for use in long-term experiments. However, it is important to note that 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a synthetic compound and may not be suitable for use in studies involving humans or animals.
Orientations Futures
The potential applications of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine are vast and varied. Future research could focus on the use of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in the development of new drugs and therapies. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on the body. Finally, further research could be conducted to explore the potential applications of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in other areas, such as organic chemistry, biochemistry, and pharmacology.
Méthodes De Synthèse
The synthesis of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be achieved through a multi-step process. The first step involves the reaction of 3-bromophenylacetonitrile with 2-methylphenylacetonitrile in the presence of sodium ethoxide. This reaction results in the formation of a pyrimidine-2-amine derivative. The second step involves the reaction of the pyrimidine-2-amine derivative with bromoacetyl bromide, which results in the formation of 4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of potential applications in scientific research. It has been used in organic chemistry as a reagent for the synthesis of other compounds. In biochemistry, it has been used to study the structure and function of proteins, as well as to study the effects of drugs on the body. In pharmacology, it has been used to study the effects of drugs on the nervous system.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3/c1-11-5-2-3-8-14(11)16-10-15(20-17(19)21-16)12-6-4-7-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZLROZRRGPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














